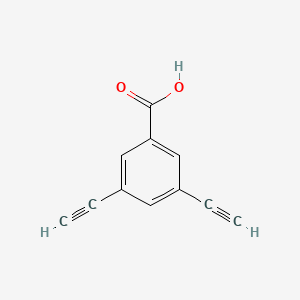

3,5-Diethynylbenzoic acid

Overview

Description

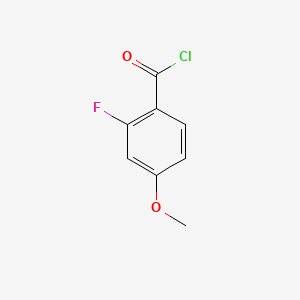

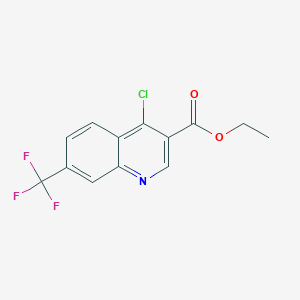

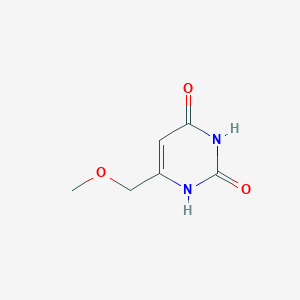

3,5-Diethynylbenzoic acid is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethynyl groups. This compound is not directly discussed in the provided papers, but its structure can be inferred to be similar to other substituted benzoic acids such as 3,5-dimethylbenzoic acid and 3,5-dihydroxybenzoic acid, which are mentioned in the papers .

Synthesis Analysis

The synthesis of substituted benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid involves bromination, azidonation, and reduction . Although the exact synthesis of 3,5-diethynylbenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to introduce the ethynyl groups.

Molecular Structure Analysis

The molecular structure of substituted benzoic acids can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-dimethylbenzoic acid has been determined, revealing a monoclinic crystal structure and providing detailed bond lengths and angles . These findings can give insights into the expected molecular geometry and electron distribution of 3,5-diethynylbenzoic acid.

Chemical Reactions Analysis

Substituted benzoic acids can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, 3,5-dihydroxybenzoic acid and its derivatives have been used to form supramolecular assemblies with N-donor compounds, demonstrating the potential for molecular recognition and hydrogen bonding capabilities . Similarly, 3,5-diethynylbenzoic acid could be expected to engage in reactions that exploit its ethynyl groups and carboxylic acid functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoic acids can vary depending on the substituents attached to the benzene ring. For instance, the presence of methyl groups in 3,5-dimethylbenzoic acid affects its bond distances and angles . The ethynyl groups in 3,5-diethynylbenzoic acid would likely influence its reactivity, boiling and melting points, solubility, and other physical properties. However, specific data on 3,5-diethynylbenzoic acid is not provided in the papers.

Scientific Research Applications

-

Benzimidazolium 3,5-dinitrobenzoate single crystals

- Application: These crystals are used in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .

- Method: The crystals were synthesized using benzimidazole and 3,5-dinitrobenzoic acid as starting materials. Single crystals were grown using acetone as a solvent .

- Results: The crystal structure was confirmed using single crystal X-ray diffractions. The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum .

-

- Application: These acids are studied for their structural and biological properties, with potential applications as bioactive components in dietary supplements, functional foods, or even drugs .

- Method: Anti-/pro-oxidant properties were evaluated using various assays. Lipophilicity was estimated by means of experimental (HPLC) and theoretical methods .

- Results: The antimicrobial activity against various bacteria and fungi was studied .

Safety And Hazards

Safety data sheets suggest that 3,5-Diethynylbenzoic acid may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas .

properties

IUPAC Name |

3,5-diethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZBIUTZPWIHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476232 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diethynylbenzoic acid | |

CAS RN |

883106-26-1 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)